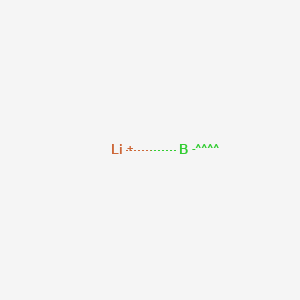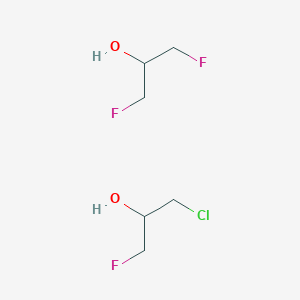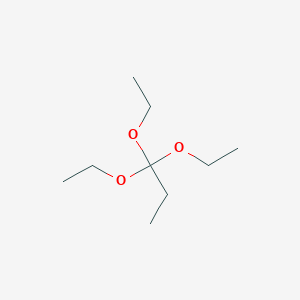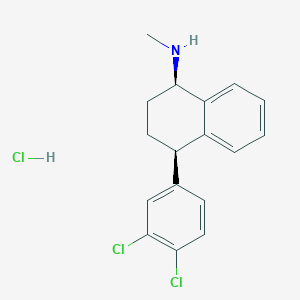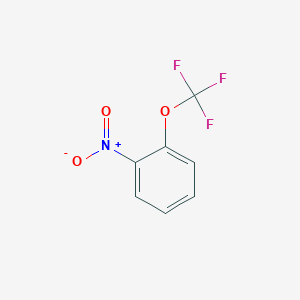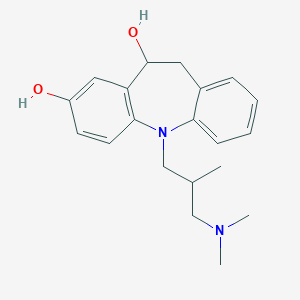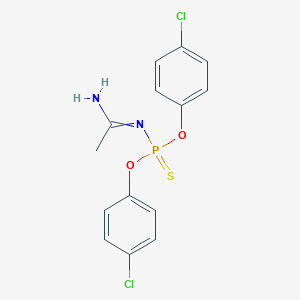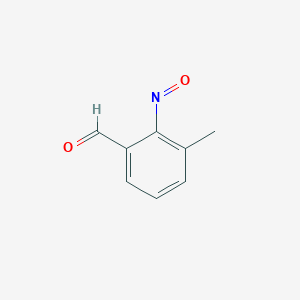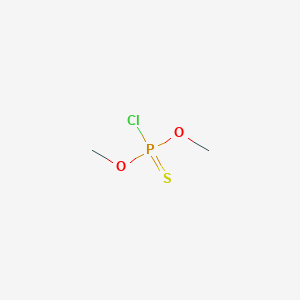![molecular formula C10H14O B128865 Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI) CAS No. 155156-95-9](/img/structure/B128865.png)
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI) is a chemical compound that has been extensively studied in scientific research. This compound is commonly known as norcarane aldehyde and is widely used in organic synthesis. Norcarane aldehyde has been found to have various biochemical and physiological effects, making it a valuable compound in scientific research.
Wirkmechanismus
The mechanism of action of norcarane aldehyde is not fully understood. However, it is believed to act as a reactive aldehyde, reacting with various nucleophiles to form new compounds. Norcarane aldehyde has also been found to act as a Michael acceptor, reacting with various nucleophiles to form new compounds.
Biochemische Und Physiologische Effekte
Norcarane aldehyde has been found to have various biochemical and physiological effects. It has been found to be cytotoxic to various cancer cell lines, making it a potential anti-cancer agent. Norcarane aldehyde has also been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Norcarane aldehyde has several advantages as a chemical compound for lab experiments. It is readily available and relatively inexpensive, making it a valuable compound for organic synthesis. However, norcarane aldehyde is highly reactive and can be difficult to handle, making it challenging to work with.
Zukünftige Richtungen
There are several future directions for the study of norcarane aldehyde. One potential direction is the development of new synthetic methods for norcarane aldehyde. Another potential direction is the study of the mechanism of action of norcarane aldehyde, which could lead to the development of new compounds with similar properties. Finally, the study of the biochemical and physiological effects of norcarane aldehyde could lead to the development of new treatments for various diseases.
Synthesemethoden
Norcarane aldehyde can be synthesized using several methods, including the oxidation of norcarane using various oxidizing agents. One of the most common methods is the oxidation of norcarane using potassium permanganate in an aqueous solution. This method yields norcarane aldehyde in high purity and is widely used in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Norcarane aldehyde has been extensively studied in scientific research for its various applications. It is commonly used in the synthesis of various organic compounds, including chiral amines, amino acids, and heterocyclic compounds. Norcarane aldehyde has also been found to have antimicrobial properties, making it a valuable compound in the development of new antibiotics.
Eigenschaften
CAS-Nummer |
155156-95-9 |
|---|---|
Produktname |
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI) |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(1R,2S,4R)-2-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-10(7-11)6-8-2-4-9(10)5-3-8/h2,4,7-9H,3,5-6H2,1H3/t8-,9+,10-/m1/s1 |
InChI-Schlüssel |
CKRQZBVTOBNMOI-KXUCPTDWSA-N |
Isomerische SMILES |
C[C@@]1(C[C@H]2CC[C@@H]1C=C2)C=O |
SMILES |
CC1(CC2CCC1C=C2)C=O |
Kanonische SMILES |
CC1(CC2CCC1C=C2)C=O |
Synonyme |
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)
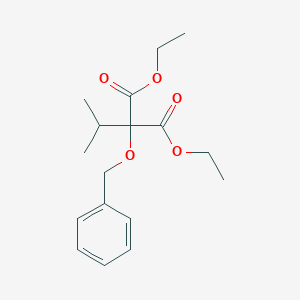
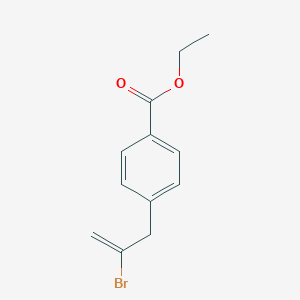
![D-Phenylalanine, beta-phenyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B128788.png)
